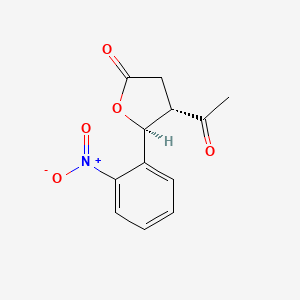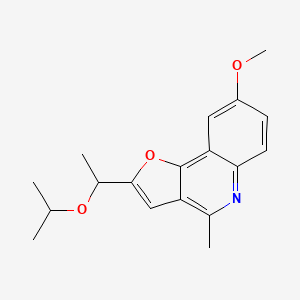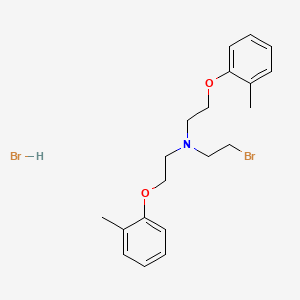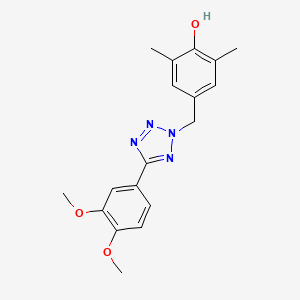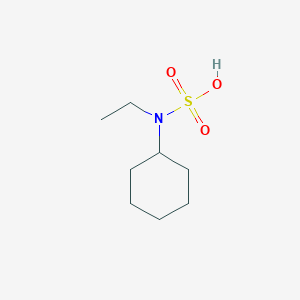
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I is a synthetic organic compound It features a pyrrole ring substituted with a carboxylic acid group and a sulfonyl group attached to a chlorinated nitrophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as a 1,4-dicarbonyl compound, the pyrrole ring can be formed via a Paal-Knorr synthesis.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biology: As a probe or inhibitor in biochemical studies.
Industry: In the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar pyrrole ring structures and carboxylic acid groups.
Sulfonyl-substituted aromatic compounds: Compounds with sulfonyl groups attached to aromatic rings.
Nitrophenyl derivatives: Compounds with nitro groups attached to phenyl rings.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester I is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
173908-17-3 |
|---|---|
Formule moléculaire |
C14H13ClN2O6S |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
propan-2-yl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O6S/c1-9(2)23-14(18)12-4-3-7-16(12)24(21,22)13-8-10(15)5-6-11(13)17(19)20/h3-9H,1-2H3 |
Clé InChI |
DZPAUCCVTKZCTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


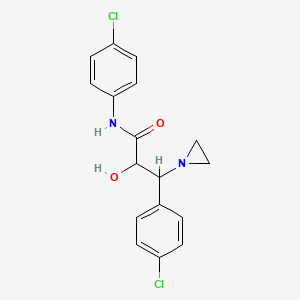


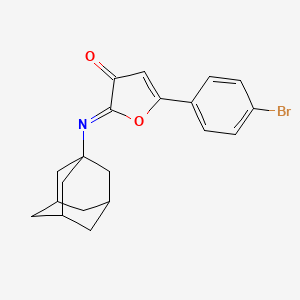
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
